The synthesis of (2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol dihydrochloride typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity. For example, reactions are often conducted under controlled temperatures to prevent side reactions.
The molecular structure of (2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol dihydrochloride can be described as follows:
The three-dimensional arrangement can be represented using various structural formulas, including SMILES notation: NNC[C@H](C(F)(F)F)O.Cl.Cl
.
(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol dihydrochloride can participate in various chemical reactions:
The mechanism of action for (2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol dihydrochloride is primarily related to its reactivity as a hydrazine derivative.
The physical and chemical properties of (2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol dihydrochloride include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Very soluble in water |
Boiling Point | Not specified |
Density | Not specified |
Stability | Stable under normal conditions |
(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol dihydrochloride has potential applications in various fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7